N'-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N’-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetohydrazide” is a chemical compound with the molecular formula C17H25N3O3S . It is a solid substance with a molecular weight of 351.47 . The compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H25N3O3S/c1-17(2,3)15-6-4-14(5-7-15)12-18-19-16(21)13-20-8-10-24(22,23)11-9-20/h4-7,12H,8-11,13H2,1-3H3,(H,19,21)/b18-12+ . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 351.47 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the current literature .Scientific Research Applications
Antiviral and Antimicrobial Properties
N'-{(E)-[4-(tert-butyl)phenyl]methylidene}-2-(1,1-dioxo-1lambda6,4-thiazinan-4-yl)acetohydrazide and its derivatives have been extensively studied for their antiviral and antimicrobial properties. A notable study by Aslam et al. (2014) focused on the synthesis of novel N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides, which displayed significant anti-human immunodeficiency virus type 1 (anti-HIV-1) activities. Compounds within this series exhibited median effective concentration (EC50) values less than 20 μM, with specific compounds showing potent anti-HIV-1 activity with no toxicity in human lymphocytes and various cell lines (Aslam et al., 2014).
Anti-inflammatory and Antinociceptive Effects
Derivatives of this compound have also been investigated for their potential anti-inflammatory and antinociceptive effects. Lacerda et al. (2012) synthesized novel N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives, showcasing their ability to inhibit tumor necrosis factor α (TNF-α production in cultured macrophages). The most active derivatives exhibited promising in vivo anti-hyperalgesic profiles, comparable to the standard drug SB-203580, by orally inhibiting TNF-α levels in a rat model (Lacerda et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1,1-dioxo-1,4-thiazinan-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-17(2,3)15-6-4-14(5-7-15)12-18-19-16(21)13-20-8-10-24(22,23)11-9-20/h4-7,12H,8-11,13H2,1-3H3,(H,19,21)/b18-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRMOJPDXABPMK-LDADJPATSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CN2CCS(=O)(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2CCS(=O)(=O)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401333141 |
Source
|
Record name | N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1,1-dioxo-1,4-thiazinan-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50086800 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477889-98-8 |
Source
|
Record name | N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(1,1-dioxo-1,4-thiazinan-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401333141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.